molecular formula C11H8N4O3 B4996327 N-(5-nitro-2-pyridinyl)isonicotinamide

N-(5-nitro-2-pyridinyl)isonicotinamide

Cat. No. B4996327
M. Wt: 244.21 g/mol
InChI Key: UXLXRQOJPZPWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-nitro-2-pyridinyl)isonicotinamide, commonly known as NITD-304, is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases caused by viral infections. This chemical compound has shown promising results in pre-clinical studies and has the potential to be developed into a clinically useful drug.

Mechanism of Action

NITD-304 targets the NS4B protein of the virus, which is essential for viral replication. The NS4B protein plays a crucial role in the formation of the viral replication complex, which is responsible for the replication of the virus. NITD-304 inhibits the function of the NS4B protein, leading to the disruption of the viral replication complex. This, in turn, prevents the replication of the virus, thereby limiting its spread.
Biochemical and Physiological Effects:
NITD-304 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, making it a potential drug candidate for the treatment of viral infections. NITD-304 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of NITD-304 is its high potency against various viruses. It has also shown good pharmacokinetic properties, making it a potential drug candidate for the treatment of viral infections. However, one of the limitations of NITD-304 is its low solubility in water, which may pose challenges in its formulation for clinical use.

Future Directions

There are several future directions for the study of NITD-304. One area of research is the development of more potent analogs of NITD-304 with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the use of NITD-304 in combination with other antiviral drugs to enhance its efficacy. Additionally, there is a need for more studies to investigate the potential use of NITD-304 in the treatment of other diseases, such as cancer and inflammation.
Conclusion:
In conclusion, N-(5-nitro-2-pyridinyl)isonicotinamide, or NITD-304, is a chemical compound with promising antiviral properties. It has shown potential in the treatment of various viral infections and has minimal toxicity and good pharmacokinetic properties. Future research should focus on the development of more potent analogs of NITD-304, investigation of its use in combination with other antiviral drugs, and the exploration of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of NITD-304 involves the reaction of isonicotinamide with 5-nitro-2-pyridinecarboxylic acid in the presence of a base. The reaction proceeds through an acid-base reaction followed by a dehydration reaction, yielding NITD-304 as the final product. The synthesis method is relatively simple, and the yield of the product is high.

Scientific Research Applications

NITD-304 has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of various viruses, including dengue virus, yellow fever virus, and West Nile virus. NITD-304 works by targeting the viral NS4B protein, which is essential for viral replication. Inhibition of the NS4B protein leads to the suppression of viral replication, thereby limiting the spread of the virus. NITD-304 has also shown potential in the treatment of other diseases, such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(5-nitropyridin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c16-11(8-3-5-12-6-4-8)14-10-2-1-9(7-13-10)15(17)18/h1-7H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLXRQOJPZPWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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